Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
Description
Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino group attached to a dimethoxyethyl chain. This compound is structurally characterized by a methyl benzoate core substituted at the 3-position with a urea linkage [(2,2-dimethoxyethyl)carbamoyl].
Properties
IUPAC Name |
methyl 3-(2,2-dimethoxyethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-5-9(7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHTPKQKNJILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC(=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide ()
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate ()
- Structure: Features a dimethylcarbamoyl ethylamino substituent instead of a dimethoxyethyl carbamoyl group.
- Molecular Weight : 265.3 g/mol (vs. higher for the target compound due to dimethoxyethyl substitution).
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate ()
- Structure : A biphenyl system with a methylcarbamoyl group.
- Application : Likely used as a pharmaceutical intermediate, similar to the target compound.
- Key Difference : The biphenyl framework increases rigidity, which could affect solubility and pharmacokinetics .
Compounds with Ester and Urea Linkages
POQMEP (Methyl 3-({2-hydroxy-3-[(2-methoxybenzoyl)amino]benzoyl}amino)-2-methoxybenzoate) ()
Metsulfuron Methyl Ester ()
- Structure : A sulfonylurea herbicide with a triazine ring and methyl benzoate group.
- Application: Agricultural use vs.
- Reactivity : The triazine ring enhances electrophilicity, enabling herbicidal activity, whereas the target compound’s dimethoxyethyl group may favor hydrogen bonding in biological systems .
Pharmacological and Physicochemical Properties
*Estimated based on structural analogy.
Research Findings and Implications
- Synthetic Flexibility: Compounds like this compound are synthesized via modular approaches, enabling the introduction of diverse substituents (e.g., nitro, methoxy) to tune bioactivity .
- Biological Activity : The dimethoxyethyl group may enhance solubility compared to hydrophobic analogues (e.g., biphenyl derivatives in ), but reduce membrane permeability due to increased polarity .
Biological Activity
Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
Molecular Formula: C12H17N2O4
CAS Number: 1909325-44-5
IUPAC Name: this compound
The compound features a methyl ester group and an amino group attached to a benzoate structure, which allows for diverse chemical reactivity. The presence of the dimethoxyethyl moiety enhances solubility and potential interactions with biological targets.
Mechanism of Biological Activity
This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The ester and amine functionalities facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating various biological pathways.
Potential Targets
- Enzymatic Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: Its structure suggests it could bind to specific receptors, influencing signal transduction processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related benzoate derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.
Case Studies
-
Study on Antitumor Activity
- Objective: Evaluate the cytotoxic effects on cancer cell lines.
- Methodology: Treatment of cultured cancer cells with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.
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Antimicrobial Efficacy Study
- Objective: Assess the compound's effectiveness against bacterial strains.
- Methodology: Disk diffusion method was employed to measure inhibition zones.
- Results: Notable inhibition against Gram-positive bacteria was recorded, suggesting further exploration for antibiotic development.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
